molecular formula C10H13F2NO3 B1489200 (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 1995793-16-2

(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Número de catálogo: B1489200
Número CAS: 1995793-16-2
Peso molecular: 233.21 g/mol
Clave InChI: VSSOALUYZJSCQO-OWOJBTEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C10H13F2NO3 and its molecular weight is 233.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known by its CAS number 1995810-63-3, is a compound of interest due to its potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14F2N1O3C_{11}H_{14}F_2N_1O_3, with a molecular weight of 233.21 g/mol. The structure features a piperidine ring substituted with a difluoromethyl group, which is significant for its biological activity.

Potential Targets:

  • Poly(ADP-ribose) polymerase (PARP) : Compounds similar in structure have been identified as selective PARP inhibitors, which play a crucial role in DNA repair mechanisms and are targeted in cancer therapies .
  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Inhibition of this pathway has been linked to anti-inflammatory and anticancer effects .

Antitumor Activity

Research indicates that compounds with similar structural motifs have demonstrated promising antitumor activities. For instance, studies have shown that derivatives exhibiting the difluoromethyl group can enhance the efficacy of chemotherapeutic agents by modulating drug resistance mechanisms .

CompoundActivityReference
NMS-P118Potent PARP-1 inhibitor
VestipitantSelective NK(1) receptor antagonist
CJ-887High affinity STAT3 inhibitor

Case Studies

  • In Vivo Efficacy : In preclinical models, compounds structurally related to this compound have shown significant tumor reduction when used in combination with other chemotherapeutics such as Temozolomide .
  • Pharmacokinetics : Studies on similar compounds indicate favorable pharmacokinetic profiles, including oral bioavailability and metabolic stability, which are essential for therapeutic applications .
  • Selectivity : Structural optimization efforts have led to the development of selective inhibitors that minimize off-target effects, enhancing safety profiles in therapeutic contexts .

Aplicaciones Científicas De Investigación

Cancer Treatment

One of the primary applications of (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is in cancer research. It has been investigated as a potential inhibitor of specific proteins that play a crucial role in tumor growth and metastasis.

Case Study: STAT3 Inhibition
Research has shown that compounds with similar structures can inhibit the STAT3 protein, which is often overexpressed in various cancers. For instance, a study highlighted the design of small molecules that target the SH2 domain of STAT3, demonstrating that modifications to the difluoromethyl group can enhance binding affinity and selectivity for STAT3 inhibitors .

Neuropharmacology

The compound is also being explored for its effects on neurological disorders. Its piperidine structure suggests potential interactions with neurotransmitter systems, which could lead to therapeutic applications in conditions such as depression or anxiety.

Research Findings
Studies have indicated that piperidine derivatives can modulate neurotransmitter receptors, suggesting that this compound may possess similar properties, warranting further investigation into its neuropharmacological effects.

Proteolysis Targeting Chimeras (PROTACs)

Another innovative application involves using this compound in the design of PROTACs. These are bifunctional molecules that induce targeted protein degradation, offering a novel approach to therapy by eliminating disease-causing proteins rather than merely inhibiting them.

Mechanism of Action
The incorporation of difluoromethyl groups has been shown to enhance the stability and efficacy of PROTACs against their targets, making this compound a candidate for further development in this area .

Table 1: Summary of Research Applications

Application AreaDescriptionRelevant Studies
Cancer TreatmentInhibition of STAT3 proteinStudies on small molecule inhibitors
NeuropharmacologyPotential modulation of neurotransmitter systemsInvestigations into piperidine effects
PROTAC DevelopmentTargeted protein degradationResearch on PROTAC efficacy

Propiedades

IUPAC Name

(E)-4-[4-(difluoromethyl)piperidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO3/c11-10(12)7-3-5-13(6-4-7)8(14)1-2-9(15)16/h1-2,7,10H,3-6H2,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSOALUYZJSCQO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(F)F)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 5
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 6
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.